molecular formula C24H48N3O9P B565954 cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate CAS No. 82134-96-1

cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate

Cat. No.: B565954
CAS No.: 82134-96-1
M. Wt: 553.634
InChI Key: LXPBNNMEXPFYQV-FNDUASRMSA-N
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Description

cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate: This compound is a coenzyme for several hydroxylation reactions and is essential for collagen synthesis. The presence of the 13C isotope allows for detailed metabolic studies and tracking within biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction typically requires a phosphorylating agent such as phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves large-scale phosphorylation reactions followed by purification processes such as crystallization and chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate can undergo oxidation reactions, leading to the formation of dehydroascorbic acid derivatives.

    Reduction: The compound can be reduced back to its original form from its oxidized state.

    Substitution: It can participate in substitution reactions where the phosphate group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Dehydroascorbic acid derivatives.

    Reduction: this compound.

    Substitution: Phosphate-substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as an isotopic tracer to study the metabolic pathways of Vitamin C.
  • Employed in the synthesis of other complex organic molecules.

Biology:

  • Utilized in cell culture studies to understand the role of Vitamin C in cell differentiation and growth .

Medicine:

  • Investigated for its potential in enhancing collagen synthesis and wound healing.

Industry:

  • Applied in the formulation of skincare products due to its antioxidant properties.

Mechanism of Action

Mechanism: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate exerts its effects primarily through its role as a coenzyme in hydroxylation reactions. It facilitates the conversion of proline to hydroxyproline in collagen synthesis, which is crucial for maintaining the structural integrity of connective tissues.

Molecular Targets and Pathways:

    Collagen Synthesis Pathway: The compound targets prolyl hydroxylase, an enzyme involved in collagen synthesis.

    Antioxidant Pathway: Acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

    L-Ascorbic Acid 2-Phosphate Sesquimagnesium Salt Hydrate: Another stable derivative of Vitamin C used in similar applications.

    L-Ascorbic Acid 2-Monophosphate Tris(cyclohexylammonium): A similar compound with different counterions.

Uniqueness: cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate is unique due to its isotope labeling, which allows for precise tracking and metabolic studies. This feature makes it particularly valuable in research settings where understanding the detailed metabolic fate of Vitamin C is crucial.

Properties

IUPAC Name

cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C6H13N.C6H9O9P/c3*7-6-4-2-1-3-5-6;7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13/h3*6H,1-5,7H2;2,4,7-9H,1H2,(H2,11,12,13)/t;;;2-,4+/m...0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXPBNNMEXPFYQV-FNDUASRMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C(C(C1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)N.C1CCC(CC1)N.C1CCC(CC1)N.C([C@@H]([C@@H]1C(=C(C(=O)O1)OP(=O)(O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48N3O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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